
N-methyl-3,4-dihydro-2H-pyran-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3,4-dihydro-2H-pyran-2-amine is an organic compound with the molecular formula C6H11NO It is a derivative of 3,4-dihydro-2H-pyran, where the nitrogen atom is methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-3,4-dihydro-2H-pyran-2-amine can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor system. The process is optimized for high yield and purity, often employing advanced catalytic systems and precise temperature control to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3,4-dihydro-2H-pyran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted pyran compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-methyl-3,4-dihydro-2H-pyran-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mecanismo De Acción
The mechanism by which N-methyl-3,4-dihydro-2H-pyran-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical outcome.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound, which lacks the methylamine group.
N-methyl-2-pyrrolidone: A structurally similar compound with different chemical properties.
Tetrahydropyran: Another related compound with a fully saturated ring structure.
Uniqueness
N-methyl-3,4-dihydro-2H-pyran-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
N-methyl-3,4-dihydro-2H-pyran-2-amine |
InChI |
InChI=1S/C6H11NO/c1-7-6-4-2-3-5-8-6/h3,5-7H,2,4H2,1H3 |
Clave InChI |
UXHCQWWDDNVDBR-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


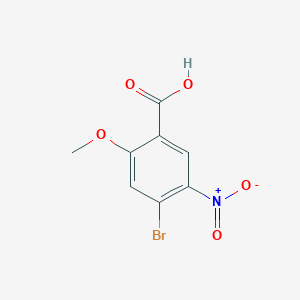

![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
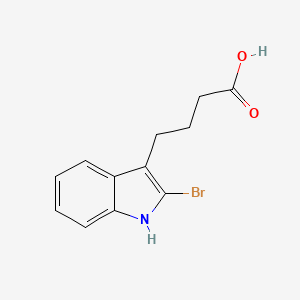
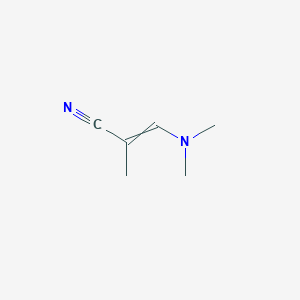
![3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)
![2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)
![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)

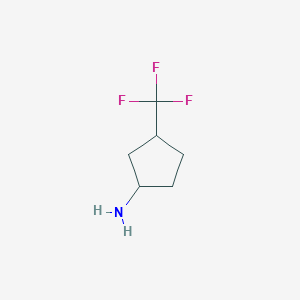
![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
![N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)
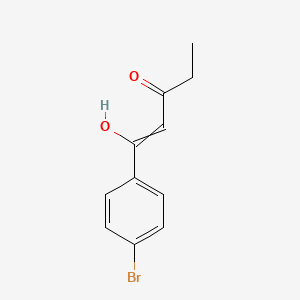
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)
